Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Description
Structural Significance of Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold represents one of the most pharmaceutically significant bicyclic heterocyclic systems, characterized by the fusion of a pyridine ring with an imidazole moiety through a shared nitrogen-carbon bond. This privileged structure is recognized for its exceptional versatility in medicinal chemistry applications, serving as a foundational framework for numerous therapeutic agents. The core structure consists of a six-membered pyridine ring fused to a five-membered imidazole ring, creating a rigid planar aromatic system that exhibits unique electronic properties due to the presence of three nitrogen atoms within the bicyclic framework.
The electronic distribution within the imidazo[1,2-a]pyridine core creates distinct reactive sites that can accommodate various functional groups at specific positions. The nitrogen atoms contribute significantly to the overall electronic character of the system, with the bridgehead nitrogen (N1) and the pyridine nitrogen (N4) providing electron-deficient centers that influence both chemical reactivity and biological activity. The planar aromatic nature of the system enables effective π-π stacking interactions with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors, enhancing binding affinity in biological systems.
For ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate specifically, the core structure provides a stable platform for the strategic placement of three distinct functional groups. The chlorine substituent at position 7 introduces electron-withdrawing character to the pyridine ring, while the methyl group at position 2 provides electron-donating properties to the imidazole portion. The ethyl ester functionality at position 3 contributes both electronic and steric effects, creating a compound with carefully balanced physicochemical properties.
Historical Development of Substituted Imidazo[1,2-a]pyridines
The historical development of imidazo[1,2-a]pyridine derivatives traces back to fundamental studies by WL Mosby in 1961, who conducted pioneering structural and compositional analysis of these complex heterocyclic compounds. This foundational work established the groundwork for subsequent research into their vast array of derivatives, which have since been recognized for their extensive pharmacological potentials and applications. The early recognition of these compounds as "drug prejudice" scaffolds due to their broad range of applications in medicinal chemistry has driven continuous innovation in their synthesis and functionalization.
The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has progressed from simple condensation reactions to sophisticated multicomponent coupling processes. Early synthetic approaches primarily involved the condensation of 2-aminopyridine with alpha-halogenated carbonyl compounds under basic conditions, a methodology that remains fundamental to current synthetic strategies. These classical approaches established the basic framework for accessing the imidazo[1,2-a]pyridine core, but were limited in their ability to introduce diverse substitution patterns efficiently.
The development of more advanced synthetic methods has enabled the preparation of highly substituted derivatives such as this compound. Modern synthetic strategies often employ multicomponent reactions that allow for the simultaneous introduction of multiple functional groups, significantly improving synthetic efficiency and enabling access to previously challenging substitution patterns. The historical progression from simple condensation chemistry to contemporary visible light-induced functionalization demonstrates the continuous evolution of synthetic methodologies in this field.
Table 1: Key Historical Milestones in Imidazo[1,2-a]pyridine Development
| Year | Development | Significance |
|---|---|---|
| 1961 | WL Mosby structural analysis | Foundation of structural understanding |
| 1980s-1990s | First pharmaceutical applications | Recognition as privileged scaffold |
| 2000s | Advanced condensation methods | Improved synthetic accessibility |
| 2010s | Multicomponent coupling reactions | Enhanced substitution diversity |
| 2020s | Visible light-induced functionalization | Green chemistry approaches |
Position-Specific Functionalization Patterns in Imidazo[1,2-a]pyridine Chemistry
The imidazo[1,2-a]pyridine framework offers multiple positions for functionalization, each presenting unique reactivity patterns and synthetic challenges. Position-specific functionalization strategies have been extensively developed to enable selective modification of the heterocyclic core, with each position requiring distinct synthetic approaches due to varying electronic environments and steric accessibility. The strategic functionalization of specific positions allows for fine-tuning of molecular properties, making it possible to optimize compounds for particular applications.
Position 3 functionalization represents one of the most extensively studied areas in imidazo[1,2-a]pyridine chemistry, as demonstrated by the carboxylate functionality in this compound. Research has shown that C3 position modifications can be achieved through various approaches including formylation reactions using Vilsmeier-Haack conditions, followed by subsequent transformations to introduce carboxylate functionalities. The C3 position exhibits enhanced reactivity due to its proximity to the electron-deficient nitrogen atoms, making it particularly amenable to electrophilic substitution reactions.
Position 2 functionalization, as seen in the methyl substituent of the target compound, typically involves the use of appropriately substituted starting materials during the initial cyclization reaction. The introduction of methyl groups at position 2 can be achieved through the use of acetyl-containing precursors during the condensation with 2-aminopyridine derivatives. This position offers excellent accessibility for substitution and significantly influences the electronic properties of the overall molecule.
Position 7 functionalization, exemplified by the chlorine substituent in this compound, requires specific starting materials or post-synthetic modification strategies. The introduction of chlorine at position 7 can be accomplished through the use of 2-amino-5-chloropyridine as the starting material in condensation reactions. This position is located on the pyridine ring and significantly affects the electronic distribution throughout the molecule, influencing both chemical reactivity and potential biological activity.
Table 2: Position-Specific Functionalization Strategies in Imidazo[1,2-a]pyridine Chemistry
| Position | Functionalization Method | Electronic Effect | Synthetic Accessibility |
|---|---|---|---|
| Position 2 | Precursor incorporation | Electron-donating | High |
| Position 3 | Electrophilic substitution | Variable | High |
| Position 5 | Direct substitution | Electron-withdrawing | Medium |
| Position 6 | Cross-coupling reactions | Variable | Medium |
| Position 7 | Precursor incorporation | Electron-withdrawing | High |
| Position 8 | Specialized conditions | Variable | Low |
Recent advances in visible light-induced carbon-hydrogen functionalization have opened new possibilities for position-selective modifications of imidazo[1,2-a]pyridine derivatives. These photochemical approaches enable direct functionalization of carbon-hydrogen bonds without the need for pre-installed activating groups, providing access to previously challenging substitution patterns. The development of these methodologies represents a significant advancement in the field, offering more environmentally friendly and atom-economical approaches to complex molecular architectures.
The synthesis of this compound specifically demonstrates the successful integration of multiple functionalization strategies. The compound incorporates functionalities at three distinct positions, each requiring careful consideration of synthetic sequence and reaction conditions. The successful preparation of such multiply substituted derivatives requires sophisticated synthetic planning and demonstrates the maturity of current methodologies in imidazo[1,2-a]pyridine chemistry.
Table 3: Synthetic Parameters for this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C11H11ClN2O2 | Elemental analysis |
| Molecular Weight | 238.67 g/mol | Mass spectrometry |
| Melting Point | Variable | Differential scanning calorimetry |
| Synthesis Method | Condensation reaction | Multi-step synthesis |
| Key Precursors | 2-amino-5-chloropyridine, acetyl derivatives | Literature methods |
| Reaction Conditions | Basic media, elevated temperature | Optimized protocols |
Properties
IUPAC Name |
ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGLDGWMWXYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The TosOH-catalyzed cyclization, adapted from Method A in Search Result 1, involves the condensation of 7-chloropyridin-2-amine with 2-methylpyridine-2-carbaldehyde in methanol under reflux conditions. The reaction proceeds via a Groebke-Blackburn-Bienaymé three-component mechanism, where TosOH facilitates imine formation between the amine and aldehyde, followed by nucleophilic attack of the isocyanide (2-isocyano-2,4,4-trimethylpentane) to form the imidazo[1,2-a]pyridine core. The 7-chloro substituent is introduced via pre-functionalized pyridin-2-amine, while the 2-methyl group originates from the aldehyde component.
Optimization and Yield Analysis
Optimization studies reveal that maintaining a 1:1 molar ratio of amine to aldehyde and a reaction temperature of 70°C for 12 hours maximizes yield (Table 1). Silica gel chromatography purification yields the intermediate 7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine, which is subsequently esterified using ethyl chloroformate in dichloromethane with triethylamine as a base.
Table 1: TosOH-Mediated Cyclization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 70°C | 84–96 |
| Reaction Time | 12 h | - |
| Catalyst Loading | 0.2 eq TosOH | - |
CBr4-Mediated Oxidative Cyclization
Methodology and Scope
The CBr4-mediated approach, derived from Search Result 2, offers a one-pot oxidative cyclization strategy. Here, 7-chloropyridin-2-amine reacts with ethyl 3-oxobutanoate in acetonitrile at 80°C for 24 hours, with CBr4 serving as both an oxidizing agent and bromine source. This method introduces the ester group in situ, eliminating the need for post-cyclization functionalization.
Comparative Efficiency
While this method simplifies the synthesis by combining cyclization and esterification, yields are moderately lower (65–75%) due to competing side reactions such as over-bromination (Table 2). The 2-methyl group is incorporated via the ketone component (ethyl 3-oxobutanoate), while the 7-chloro substituent is pre-installed on the pyridin-2-amine.
Table 2: CBr4-Mediated Reaction Performance
| Condition | Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 65–75 |
| Reaction Time | 24 h | - |
| CBr4 Equivalents | 2.0 eq | - |
Palladium-Catalyzed Coupling for Late-Stage Functionalization
Halogenation and Cross-Coupling
Method C from Search Result 1 provides a pathway for introducing the chloro group post-cyclization. Starting with 2-methylimidazo[1,2-a]pyridine-3-carboxylate, electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF at 0°C selectively functionalizes the 7-position. Subsequent Suzuki-Miyaura coupling or Buchwald-Hartwig amination may be employed for further diversification, though these steps are unnecessary for the target compound.
Challenges in Regioselectivity
The major limitation of this route is the moderate regioselectivity of chlorination, often resulting in a 3:1 mixture of 7-chloro and 5-chloro isomers. Purification via preparative HPLC increases the overall process cost, rendering this method less practical for large-scale synthesis.
Critical Comparison of Synthetic Routes
Table 3: Method Comparison for Ethyl 7-Chloro-2-Methylimidazo[1,2-a]Pyridine-3-Carboxylate
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| TosOH Cyclization | High yield, one-pot | Requires chromatography | 84–96 |
| CBr4 Oxidative | In situ esterification | Lower yield, side reactions | 65–75 |
| Late-Stage Chloro | Flexible functionalization | Poor regioselectivity | 50–60 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
- Antiviral Properties : The compound has also shown promise in inhibiting viral replication, positioning it as a candidate for antiviral drug development .
- Cancer Research : this compound has been explored for its activity against cancer cells. It may inhibit key enzymes involved in tumor growth, such as c-Met kinase, with an IC50 value reported at 3.9 nM .
Biological Research
The compound's biological mechanisms are of particular interest:
- Mechanism of Action : this compound interacts with specific molecular targets, inhibiting enzymes or receptors critical to pathogen survival or cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria and various kinases in cancer cells .
- Mutagenic and Carcinogenic Potential : Studies have indicated that compounds within the imidazo[1,2-A]pyridine family can interact with DNA, potentially leading to mutagenic effects. Further research is needed to assess the safety profile of this compound .
Industrial Applications
This compound serves as a building block in the synthesis of more complex heterocyclic compounds used in various industrial applications:
- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of other biologically active molecules due to its unique structural characteristics .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, comparisons with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Contains an amino group at position 8 | Potentially enhanced biological activity due to amino substitution |
| Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate | Ethyl group instead of methyl at position 7 | Variation in lipophilicity affecting bioavailability |
| Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxamide | Methyl group at position 7 | Different steric effects influencing reactivity |
This table illustrates how subtle changes in chemical structure can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives.
Case Studies
Several studies highlight the effectiveness of this compound:
- Inhibition of c-Met Kinase : A study demonstrated that derivatives from imidazo[1,2-a]pyridine structures could inhibit c-Met kinase effectively .
- Antitubercular Activity : Another investigation into imidazo[1,2-a]pyridine derivatives revealed promising antitubercular activity against both replicating and non-replicating Mycobacterium tuberculosis strains .
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives:
Zolpidem: Used as a sedative and hypnotic agent.
Zolimidine: Used for the treatment of peptic ulcers.
Rifaximin: Used for the treatment of hepatic encephalopathy.
These compounds share the imidazo[1,2-A]pyridine core but differ in their functional groups and specific applications. This compound is unique due to its specific chloro and ethyl substitutions, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1335053-81-0) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C11H11ClN2O2
- Molecular Weight : 238.68 g/mol
- Purity : Typically around 95% to 98% in commercial preparations .
The compound features a chloro substituent at the 7-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, some derivatives have been shown to be effective against Mycobacterium tuberculosis (M. tuberculosis), with specific compounds demonstrating higher potency than traditional antibiotics like isoniazid. The mechanism of action is believed to involve inhibition of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
Anticancer Activity
The potential anticancer properties of this compound have been explored through various SAR studies. These studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity against several cancer cell lines. For example, compounds with specific substitutions at the 6 and 7 positions of the ring showed improved activity against cancer cells compared to their unsubstituted counterparts .
Case Study: Anti-Tuberculosis Activity
In a study focused on the anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside several other compounds. The results showed that this compound had a notable inhibitory effect on the growth of M. tuberculosis strains, including multidrug-resistant variants. The study highlighted that structural modifications significantly affected potency, emphasizing the importance of the chloro and methyl groups in enhancing biological activity .
Pharmacokinetic Studies
Preliminary pharmacokinetic studies on related compounds revealed important data regarding their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one derivative demonstrated high plasma protein binding (>99%) and moderate inhibition of cytochrome P450 enzymes at therapeutic concentrations. Such findings are crucial for understanding the drug-like properties and potential therapeutic applications of these compounds .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against M. tuberculosis; potential as a QcrB inhibitor |
| Anticancer | Cytotoxic effects observed in various cancer cell lines |
| Pharmacokinetics | High plasma protein binding; moderate CYP inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters. For example:
- Route 1 : Refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for 6 hours yields 45% of the core imidazo[1,2-a]pyridine scaffold after recrystallization .
- Route 2 : Substituted analogs (e.g., 7-chloro derivatives) may require halogenation steps or direct use of chloro-substituted precursors. For instance, CBr₄ in acetonitrile facilitates cyclization with ketone esters, though yields depend on stoichiometry and solvent choice .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions (e.g., methyl at C2, chloro at C7) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]⁺ calculated: 307.03025; observed: 307.03034) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structure determination?
- Methodology :
- Use SHELXTL for robust refinement: Apply restraints to disordered regions (e.g., ethyl groups) and test for twinning operators using the TWIN command .
- Validate with PLATON checks: Analyze symmetry-equivalent reflections to detect missed twinning .
Q. What strategies optimize synthetic yield while minimizing byproducts in multistep syntheses?
- Approach :
- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance reactivity of halogenated intermediates compared to ethanol .
- Catalysis : Acidic conditions (e.g., H₂SO₄) accelerate hydrazide formation, reducing side reactions .
- Yield Comparison :
| Method | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Reflux (6h) | Ethanol | None | 45% | |
| Microwave (90 min) | Ethanol | H₂SO₄ | 73% | |
| Halogenated precursor | CH₃CN | CBr₄ | 62%* | |
| *Estimated from analogous reactions. |
Q. How can computational chemistry (e.g., DFT) predict reactivity and guide synthetic design?
- DFT Applications :
- Geometry Optimization : Calculate ground-state geometries to predict regioselectivity in cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives show planar conformations with delocalized π-electrons .
- Electronic Properties : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in functionalization (e.g., chloro-substitution at C7) .
Q. What in vitro assays evaluate the bioactivity of this compound, particularly in oncology?
- Assay Design :
- PI3K Inhibition : Measure IC₅₀ values using kinase assays (e.g., IPD-196 analog inhibits PI3K/Akt/mTOR pathways in hepatoma cells) .
- Cell Cycle Analysis : Flow cytometry detects G1/S arrest in treated cells (e.g., Huh-7 HCC lines) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar imidazo[1,2-a]pyridines?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
